1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea
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Description
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Structures
- Research demonstrates the significance of hydrogen bonding in compounds similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea. A study by Orozco et al. (2009) focuses on the electronic structures and hydrogen-bonded formations in related pyrimidinone molecules, which are essential for understanding their chemical behavior (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Synthesis of Cytotoxic Compounds
- Mansour et al. (2020) utilized a derivative of dimethylamino-phenyl in synthesizing various heterocyclic compounds, some of which showed significant cytotoxic activity against certain cell lines, highlighting their potential in drug development (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Development of Stable Betainic Pyrimidinaminides
- Schmidt (2002) synthesized stable betainic pyrimidinaminides using a process involving 4-(dimethylamino)pyridine and related compounds. This study contributes to the understanding of chemical reactions under various conditions (Schmidt, 2002).
Antimicrobial and Antitubercular Activities
- Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were then tested for their antimicrobial and antitubercular activities. Such studies are crucial in the development of new antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Pyrimidine Derivatives in Heterocyclic Chemistry
- Fadda et al. (2012) explored the synthesis of various pyrimidine derivatives, demonstrating the versatility of pyrimidine in the creation of complex heterocyclic structures (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis of Pyridinium Substituted Pyrimidines
- Venkatachalam et al. (2002) investigated the synthesis of pyridinium substituted pyrimidines, which included reactions involving dimethylamino-pyridine. Their study provided insights into the structural and chemical properties of these compounds (Venkatachalam, Schmidt, Vainiotalo, Kindermann, & Nieger, 2002).
Quantum Yield Improvement in Bioluminescence Imaging
- Kiyama et al. (2017) researched the improvement of quantum yield in red-light-emitting firefly luciferin analogues, including derivatives of dimethylamino-phenyl. This has implications for enhancing bioluminescence imaging efficiency (Kiyama, Iwano, Otsuka, Lu, Obata, Miyawaki, Hirano, & Maki, 2017).
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-22(2)15-14(12-18-16(21-15)23-10-6-7-11-23)20-17(24)19-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOOSUBVIJDQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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